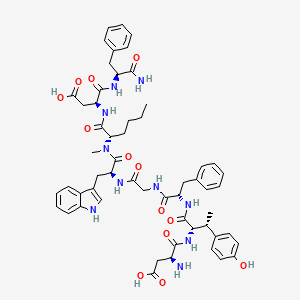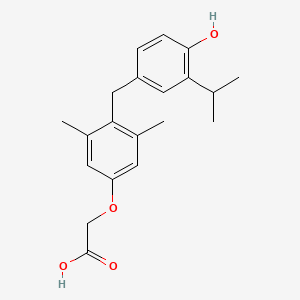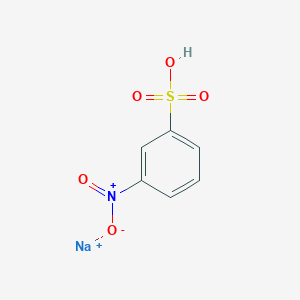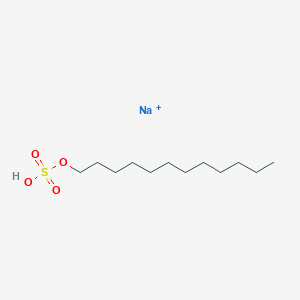
Sotagliflozin
描述
Sotagliflozin is an orally administered dual inhibitor of sodium-glucose co-transporters SGLT1 and SGLT2. It is primarily used in conjunction with insulin to enhance glycemic control in patients with type 1 diabetes mellitus. By inhibiting SGLT1, this compound reduces glucose absorption in the intestines, while SGLT2 inhibition promotes glucose excretion through the urine. This dual action not only helps in lowering blood sugar levels but also aids in weight management and may have cardiovascular benefits. Clinical studies have shown that this compound can lead to significant reductions in HbA1c levels, which is a critical marker for long-term glucose control.
准备方法
Industrial Process for Crystalline Form II of Sotagliflozin
The industrial process for preparing crystalline Form II of this compound typically involves a two-stage production process[“]:
First stage: Synthesis and isolation of Form I
Uses a mixture of methanol and water as solvents
Involves crystallization and isolation of Form I
Second stage: Crystallization and isolation of Form II
Uses a mixture of methylethylketone and heptane as solvents
Results in long thin needles of pure Form II suspended in the solvent mixture
However, this process faces challenges:
Difficult stirring of the medium at the end of crystallization
Poor filtration with a moist cake containing 50-60% solvent[“]
Improved Process for Crystalline Form II
An improved process has been developed to address these challenges[“]:
Uses toluene or xylene (or a mixture) as the solvent medium
Directly obtains Form II from a methylthioether derivative (compound A)
Avoids the formation of Form I
Achieves good yields and chemical purity (≥99%)
Allows for clean synthesis without side reactions or impurity formation
Key steps in this process include:
Dissolving compound A in the non-aqueous solvent
Reacting with an alcohol to form this compound
Initiating crystallization with 2-15% w/w of pre-existing Form II crystals
Heating the solution to 60-70°C
Cooling the suspension to 20-30°C
Batch Process for Crystalline Form II
A batch process for preparing Form II has been described4:
Synthesis in a batch reactor at 60°C under atmospheric pressure
Use of 10 volumes of toluene, 0.6 equivalent of MeONa, and 12 equivalents of MeOH
15-minute residence time in the reactor
Dehydration by evaporating 15% v/v of the solution
Crystallization at 67°C with 7.5% w/w Form II seed crystals
Cooling to 40°C, followed by filtration
Washing with 2 volumes of toluene at 25°C
Drying at 50°C in a vacuum oven
This process achieved a yield of 99.5%[“].
Continuous Process for Crystalline Form II
A continuous process has also been developed4:
Synthesis in a continuous stirred-tank reactor (CSTR)
Maintained at 8 bar pressure
Achieved a yield of 99.7%
Followed by aqueous washing, dehydration, crystallization, filtration, washing, and drying steps similar to the batch process
Optimization Techniques
Several optimization techniques have been identified:
Temperature control: Crucial for achieving desired crystal form and purity[“]
Solvent selection: Toluene or xylene found to be particularly advantageous
Seeding: Use of pre-existing Form II crystals to initiate crystallization
Pressure control: Maintaining specific pressure in continuous processes
Quality Control
Ensuring polymorphic purity is essential in the preparation of this compound. The process aims to achieve a chemical purity higher than or equal to 99%[“].
化学反应分析
Key structural features include:
Three aromatic rings
Five chiral centers
A chlorine atom
An ethoxy group
A methylsulfanyl group
Three hydroxyl groups
Chemical Reactions
Glucuronidation
The primary metabolic pathway for Sotagliflozin is glucuronidation2. This reaction is primarily catalyzed by the enzyme UGT1A9, with UGT1A1 and UGT2B7 playing minor roles. The main metabolite formed is a 3-O-glucuronide (M19), which comprises approximately 94% of the radioactivity in plasma following oral administration of radiolabeled this compound[“].
Oxidation
This compound can undergo oxidation reactions, primarily mediated by the enzyme CYP3A4[“]. However, this is a minor metabolic pathway compared to glucuronidation.
Mechanism at Molecular Level
This compound functions as a dual inhibitor of sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2)[“]. The inhibition occurs through:
Binding to SGLT1 and SGLT2 proteins
Blocking the active site of these transporters
Preventing the co-transport of sodium and glucose across cell membranes
The selectivity for SGLT-2 is 20-fold greater compared to SGLT-1, with an IC50 of 0.0018 µΜ and 0.036 µM for SGLT-2 and SGLT-1, respectively[“].
Protein Binding
This compound and its major metabolite, M19, are extensively protein-bound in plasma, with approximately 98% bound[“]. However, the specific proteins involved in this binding have not been elucidated.
科学研究应用
Pharmacological Research
Studies have investigated sotagliflozin's structure, chemical properties, and selectivity for SGLT2 vs SGLT1. Research has also focused on its pharmacokinetics and metabolism[“].
Glycemic Control Studies
Clinical trials have shown that this compound improves glycemic control in both type 1 and type 2 diabetes. It has demonstrated effectiveness in reducing HbA1c, fasting plasma glucose, and postprandial glucose excursions[“][“].
Cardiovascular Outcome Trials
Two major cardiovascular outcome trials, SOLOIST-WHF and SCORED, have evaluated this compound's effects on cardiovascular events:
SOLOIST-WHF trial focused on patients with type 2 diabetes and recent worsening heart failure.
SCORED trial assessed patients with type 2 diabetes and chronic kidney disease at cardiovascular risk[“].
Both trials showed significant reductions in cardiovascular events, particularly heart failure hospitalizations[“][“].
Heart Failure Research
This compound has shown benefits in heart failure outcomes across various ejection fraction ranges, including heart failure with preserved ejection fraction (HFpEF)[“][“].
Renal Function Investigations
While the SCORED trial did not show a significant reduction in renal events due to early termination, research continues on this compound's effects on renal function[“].
Metabolic Research
Studies have explored this compound's effects on postprandial glucose excursions, insulin levels, and glucagon-like peptide 1 (GLP-1) secretion. Research has also investigated its impact on cecal glucose and pH, suggesting potential effects on the gut microbiome[“].
Comparative Studies
Ongoing research is comparing this compound's effects to those of selective SGLT2 inhibitors, particularly in cardiovascular and renal outcomes[“].
作用机制
Dual Inhibition of SGLT1 and SGLT2
Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter-2 and 1 (SGLT2/1). It inhibits both SGLT1 and SGLT2, with a 20-fold greater selectivity for SGLT2 compared to SGLT1[“][“].
Renal Mechanism
This compound inhibits renal SGLT2, which is responsible for approximately 90% of glucose reabsorption in the proximal tubule. This inhibition leads to increased urinary glucose excretion[“][“][“].
Intestinal Mechanism
By inhibiting intestinal SGLT1, this compound delays glucose absorption in the distal small intestine and colon. This action reduces postprandial glucose levels and improves glycemic control[“][“].
Molecular Interactions
This compound binds to SGLT1 and SGLT2 proteins, blocking their active sites and preventing the co-transport of sodium and glucose across cell membranes[“][“].
Cardiovascular Effects
This compound may have effects on cardiac SGLT1, potentially impacting energy production and mitochondrial function in cardiomyocytes. It has been shown to normalize abnormal mitochondrial swelling in cardiomyocytes and enhance mitochondrial calcium buffer capacity in heart failure models[“].
Pharmacokinetics
This compound is rapidly absorbed with dose-proportional systemic exposure. It reaches peak plasma concentrations within 1-4 hours after dosing and has a moderate degree of accumulation. The drug is extensively protein-bound in plasma (~98%) and has a mean apparent volume of distribution of 9392 L[“][“].
Metabolism
The primary metabolic pathway for this compound is glucuronidation, primarily catalyzed by the enzyme UGT1A9, with UGT1A1 and UGT2B7 playing minor roles. The main metabolite formed is a 3-O-glucuronide (M19), which is effectively inactive[“][“].
相似化合物的比较
Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter-2 and 1 (SGLT2/1). This distinguishes it from selective SGLT2 inhibitors like dapagliflozin, empagliflozin, and canagliflozin[“][“].
Key differences:
This compound inhibits both SGLT2 (renal) and SGLT1 (intestinal)
Selective SGLT2 inhibitors only target renal SGLT2
Selectivity and Potency
This compound has a 20-fold greater selectivity for SGLT2 compared to SGLT1[“]. Its effectiveness in inhibiting SGLT2 is similar to dapagliflozin and canagliflozin, but it is > 10-fold more potent in inhibiting SGLT1.
Pharmacokinetics
This compound is rapidly absorbed with dose-proportional systemic exposure and a moderate degree of accumulation[“]. It reaches peak plasma concentrations within 1-4 hours after dosing[“].
Cardiovascular Outcomes
This compound has shown significant reductions in cardiovascular events, including:
46% risk reduction in cardiovascular death or heart failure-related events at 90 days post-discharge in patients with recent worsening heart failure[“]
30% reduction in nonfatal and fatal stroke and myocardial infarction in patients with chronic kidney disease and type 2 diabetes[“]
This effect on stroke has not been consistently observed with selective SGLT2 inhibitors[“].
Renal Outcomes
In the SCORED trial, this compound reduced the risk of a composite kidney outcome (sustained ≥50% decline in eGFR, eGFR < 15 ml/min per 1.73 m2, dialysis, or kidney transplant) by 38%[“].
Glycemic Control
This compound improves glycemic control in both type 1 and type 2 diabetes, with additional benefits on body weight and blood pressure[“].
常见问题
What is Sotagliflozin used for?
This compound is used to reduce the risk of stroke, heart attack, death, or hospitalization for heart failure in adults who have heart failure, type 2 diabetes, or chronic kidney disease along with heart and blood vessel disease.
How does this compound work?
This compound is a dual inhibitor of SGLT1 and SGLT2. It works by causing the kidneys to remove excess sodium and glucose, which helps the heart function better. It also delays glucose absorption in the intestines.
Can this compound be used during pregnancy or while breastfeeding?
This compound is not recommended during pregnancy, especially during the second and third trimesters, as it may harm the unborn child. It is also not recommended while breastfeeding.
What are the potential side effects of this compound?
Some potential side effects include urinary tract infections, genital infections, and dehydration. In rare cases, it may cause diabetic ketoacidosis.
How does this compound differ from other SGLT inhibitors?
This compound is a dual inhibitor of both SGLT1 and SGLT2, while most other medications in this class only inhibit SGLT2. This dual action may provide additional benefits in controlling blood glucose levels.
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-CRSSMBPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144314 | |
| Record name | LX-4211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion. | |
| Record name | Sotagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1018899-04-1 | |
| Record name | Sotagliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotagliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LX-4211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


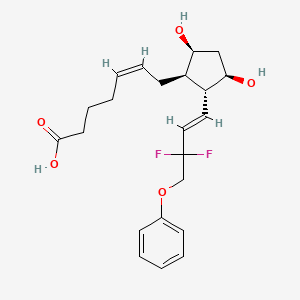
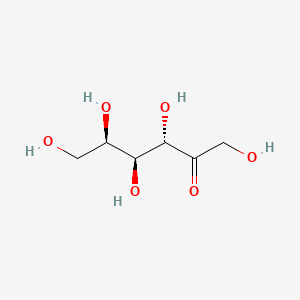
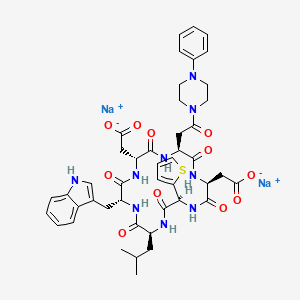
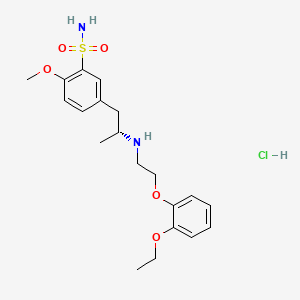
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)
